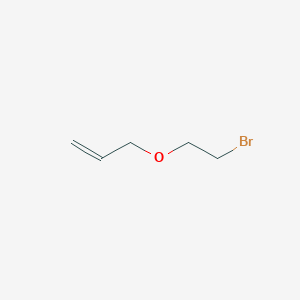
CID 16219622
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-O-Monobutyryladenosine-3’, 5’-cyclic Monophosphate Sodium Salt is a cyclic nucleotide derivative that plays a significant role in various biochemical processes. It is a modified form of adenosine monophosphate, where the hydroxyl group at the 2’ position is esterified with a butyryl group. This modification enhances its lipophilicity and membrane permeability, making it a valuable tool in biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Monobutyryladenosine-3’, 5’-cyclic Monophosphate Sodium Salt typically involves the esterification of adenosine-3’, 5’-cyclic monophosphate with butyric anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the cyclic phosphate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 2’-O-Monobutyryladenosine-3’, 5’-cyclic Monophosphate Sodium Salt undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield adenosine-3’, 5’-cyclic monophosphate and butyric acid.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize the butyryl group to form corresponding carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the butyryl group, leading to the formation of various derivatives.
Major Products:
- Hydrolysis yields adenosine-3’, 5’-cyclic monophosphate and butyric acid.
- Oxidation produces carboxylic acids.
- Substitution reactions result in various substituted derivatives .
Applications De Recherche Scientifique
2’-O-Monobutyryladenosine-3’, 5’-cyclic Monophosphate Sodium Salt is widely used in scientific research due to its ability to permeate cell membranes and mimic the action of endogenous cyclic adenosine monophosphate. Its applications include:
Chemistry: Used as a reagent in the synthesis of other cyclic nucleotide derivatives.
Biology: Employed in studies of signal transduction pathways, particularly those involving cyclic adenosine monophosphate-dependent protein kinases.
Medicine: Investigated for its potential therapeutic effects in conditions related to cyclic adenosine monophosphate signaling.
Industry: Utilized in the development of biochemical assays and diagnostic kits.
Mécanisme D'action
2’-O-Monobutyryladenosine-3’, 5’-cyclic Monophosphate Sodium Salt exerts its effects by acting as a lipophilic precursor of cyclic adenosine monophosphate. Upon entering the cell, it is metabolized by esterases to release cyclic adenosine monophosphate and butyrate. The released cyclic adenosine monophosphate activates cyclic adenosine monophosphate-dependent protein kinases, leading to the phosphorylation of target proteins and modulation of various cellular processes .
Comparaison Avec Des Composés Similaires
N6,2’-O-Dibutyryladenosine-3’, 5’-cyclic Monophosphate Sodium Salt: Another cyclic nucleotide derivative with enhanced cell permeability and resistance to hydrolysis.
Bucladesine Sodium Salt: A cell-permeable cyclic adenosine monophosphate analogue that activates cyclic adenosine monophosphate-dependent protein kinases.
Uniqueness: 2’-O-Monobutyryladenosine-3’, 5’-cyclic Monophosphate Sodium Salt is unique due to its specific modification at the 2’ position, which enhances its lipophilicity and membrane permeability. This makes it particularly useful in studies requiring efficient cellular uptake and activation of cyclic adenosine monophosphate-dependent pathways .
Propriétés
InChI |
InChI=1S/C14H18N5O7P.Na/c1-2-3-8(20)25-11-10-7(4-23-27(21,22)26-10)24-14(11)19-6-18-9-12(15)16-5-17-13(9)19;/h5-7,10-11,14H,2-4H2,1H3,(H,21,22)(H2,15,16,17); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEXPGXXMNULPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C2C(COP(=O)(O2)O)OC1N3C=NC4=C(N=CN=C43)N.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N5NaO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585216 |
Source


|
| Record name | PUBCHEM_16219622 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55443-13-5 |
Source


|
| Record name | PUBCHEM_16219622 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate](/img/structure/B104853.png)



![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B104865.png)






